molecular formula C16H20O2 B12672138 Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate CAS No. 93963-32-7

Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12672138
CAS No.: 93963-32-7
M. Wt: 244.33 g/mol
InChI Key: MHLXHLFXWNSRON-UHFFFAOYSA-N
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Description

Ethyl 2-phenylbicyclo[221]heptane-2-carboxylate is an organic compound with the molecular formula C16H20O2 It is a bicyclic ester derivative, characterized by a bicyclo[221]heptane core structure with a phenyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate typically involves a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with phenyl vinyl ketone, followed by esterification with ethanol under acidic conditions to yield the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group to form amides or other esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or alternative esters.

Scientific Research Applications

Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and complex molecular architectures.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The bicyclic structure provides rigidity and specific spatial orientation, which can influence its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

    Ethyl bicyclo[2.2.1]heptane-2-carboxylate: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    Phenylbicyclo[2.2.1]heptane-2-carboxylic acid: The carboxylic acid analog, which has different solubility and reactivity compared to the ester.

    Bicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents on the bicyclic core, leading to diverse chemical and physical properties.

Uniqueness: Ethyl 2-phenylbicyclo[221]heptane-2-carboxylate is unique due to the presence of both a phenyl group and an ethyl ester functional group on the bicyclic core

Properties

CAS No.

93963-32-7

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C16H20O2/c1-2-18-15(17)16(13-6-4-3-5-7-13)11-12-8-9-14(16)10-12/h3-7,12,14H,2,8-11H2,1H3

InChI Key

MHLXHLFXWNSRON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2CCC1C2)C3=CC=CC=C3

Origin of Product

United States

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